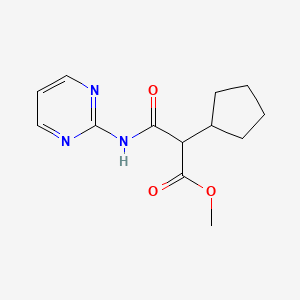

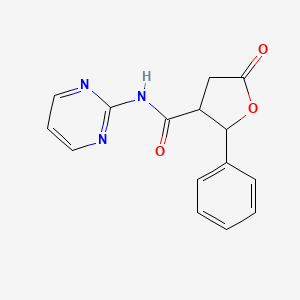

![molecular formula C13H20N4O4 B4008113 甲基 (2S,4S)-1-甲基-4-{[(1-甲基-6-氧代-1,4,5,6-四氢吡哒嗪-3-基)羰基]氨基}吡咯烷-2-羧酸盐](/img/structure/B4008113.png)

甲基 (2S,4S)-1-甲基-4-{[(1-甲基-6-氧代-1,4,5,6-四氢吡哒嗪-3-基)羰基]氨基}吡咯烷-2-羧酸盐

描述

Synthesis Analysis

The synthesis of complex pyrrolidine derivatives, including structures akin to the subject compound, often involves multi-step reactions that may include relay catalytic cascade reactions, oxidative decarboxylation, and condensation processes. For example, Galenko et al. (2015) discuss the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system, which may offer insights into related synthesis pathways for the target compound (Galenko et al., 2015). Another approach by Boto et al. (2001) involves oxidative decarboxylation and β-iodination of alpha-amino acid carbamates, highlighting the versatility in synthesizing pyrrolidine derivatives (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various analytical techniques, including X-ray crystallography and spectroscopic methods. The crystal structure, vibrational spectra, and tautomerism of related compounds have been extensively studied, offering insights into the geometrical and electronic configurations that influence their chemical behavior and reactivity. For instance, Pedroso et al. (2020) provided a detailed analysis of a tetra-substituted pyrrolidine derivative, showcasing the importance of conformational analysis in understanding the molecular structure (Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a broad range of chemical reactions, including cycloadditions, acylations, and cascade reactions, that can significantly alter their physical and chemical properties. The versatility in their reactivity allows for the functionalization and synthesis of a wide variety of complex molecules. For example, Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, providing a pathway to synthesize 3-acyltetramic acids, which could be relevant to the chemical transformations of the compound (Jones et al., 1990).

科学研究应用

合成和化学性质

合成中的中继催化:Galenko 等人 (2015) 的一项研究展示了使用金属/有机中继催化从 5-甲氧基异恶唑和吡啶鎓叶立德合成 4-氨基吡咯-2-羧酸甲酯,重点介绍了一种可能应用于类似复杂分子的合成或功能化的方法 (Galenko 等人,2015)。

环化技术:Zhu 等人 (2003) 探索了膦催化的 [4 + 2] 环化,这是一种合成策略,可能与构建目标化合物中存在的吡咯烷和吡哒嗪酮骨架有关 (Zhu 等人,2003)。

在材料和药物化学中的潜在应用

杂环衍生物:Bacchi 等人 (2005) 关于通过钯催化的取代 γ-氧代炔烃的氧化环化-烷氧羰基化合成杂环衍生物的研究可能为创造目标化合物的药理学相关衍生物提供见解 (Bacchi 等人,2005)。

氧化脱羧用于衍生物合成:Boto 等人 (2001) 描述了一种通过 α-氨基酸氨基甲酸酯或酰胺的一锅氧化脱羧-β-碘化合成 2,3-二取代吡咯烷和哌啶的合成方法,可能适用于类似化合物中吡咯烷环的改性 (Boto 等人,2001)。

对映选择性还原:Talma 等人 (1985) 关于用手性桥连 1,4-二氢吡啶对活化羰基化合物进行对映选择性还原的研究探讨了结构效应和范围,这可以为相关分子的立体化学优化提供信息 (Talma 等人,1985)。

属性

IUPAC Name |

methyl (2S,4S)-1-methyl-4-[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-16-7-8(6-10(16)13(20)21-3)14-12(19)9-4-5-11(18)17(2)15-9/h8,10H,4-7H2,1-3H3,(H,14,19)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYWZNOEOMQYRX-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)NC(=O)C2=NN(C(=O)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)

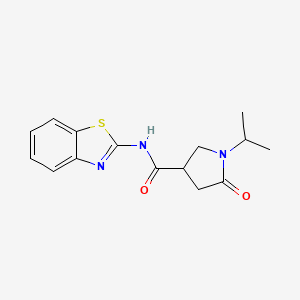

![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)

![N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008064.png)

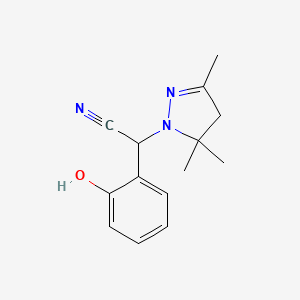

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)

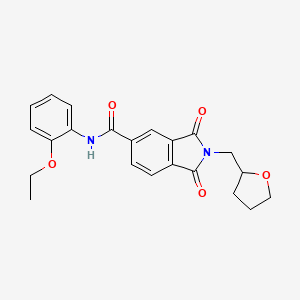

![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)